![molecular formula C18H14F4N4O2 B2889251 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1903308-30-4](/img/structure/B2889251.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F4N4O2 and its molecular weight is 394.33. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions: : This compound undergoes a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and reduction.
Common Reagents and Conditions: : Reagents such as sodium hydride, bromine, and palladium catalysts are commonly used. Conditions often involve controlled temperatures and inert atmospheres.
Major Products: : The major products of these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules due to its reactive functional groups.
Biology: : Investigated for its potential as a molecular probe in studying biological pathways.
Medicine: : Explored for its pharmacological properties, particularly its potential as an enzyme inhibitor.
Industry: : Utilized in the development of novel materials with enhanced chemical resistance.
Mechanism of Action: The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors. Its fluorinated components enhance binding affinity and selectivity, while the triazin-4-one core interacts with active sites to modulate biological activity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds: Compared to other triazin-4-one derivatives, this compound stands out due to its unique trifluoromethylphenyl group, which imparts greater chemical stability and biological activity. Similar compounds include:
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-phenylacetamide: : Lacks fluorination, resulting in different reactivity.
N-(2-(6-chloro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: : Chlorinated analog with distinct chemical properties.
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(methoxy)phenyl)acetamide: : Exhibits different biological activity due to methoxy substitution.
That’s your deep dive into N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide! How fascinating is the world of synthetic chemistry, right?
Properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N4O2/c19-13-4-5-15-14(10-13)17(28)26(25-24-15)7-6-23-16(27)9-11-2-1-3-12(8-11)18(20,21)22/h1-5,8,10H,6-7,9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJNLJZQLVSJTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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